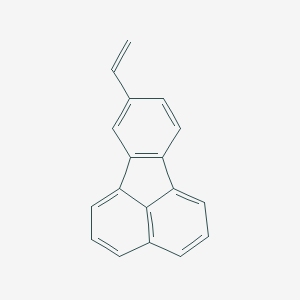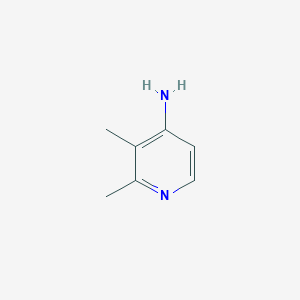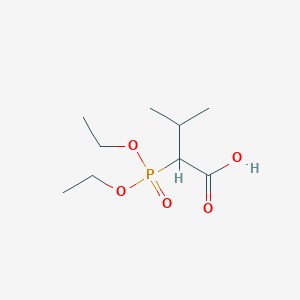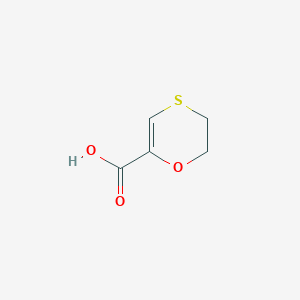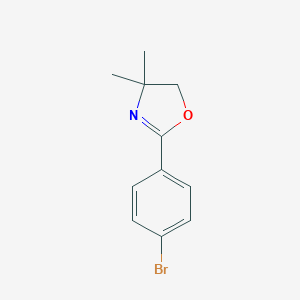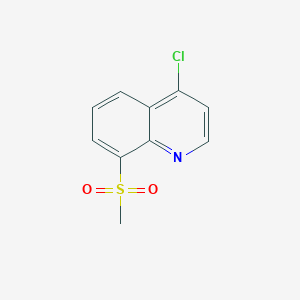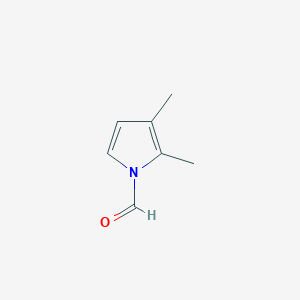
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-, also known as DMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPC is a heterocyclic compound that contains a pyrrole ring and an aldehyde group. It is a yellowish liquid that is soluble in organic solvents such as ethanol and chloroform. DMPC has been widely used in various research fields, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is not well understood. However, it has been suggested that 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- may act as a nucleophile, reacting with electrophilic species such as aldehydes and ketones. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to react with thiols and amines, suggesting that it may be involved in the formation of covalent bonds with biomolecules.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have various biochemical and physiological effects. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to inhibit the activity of HIV-1 reverse transcriptase, which is involved in the replication of the HIV virus. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several advantages for use in lab experiments. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a stable compound that is easy to handle and store. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also readily available and relatively inexpensive. However, 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has some limitations. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a toxic compound that should be handled with care. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also sensitive to air and moisture, which may affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. One direction is the development of new compounds based on 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, and further research may lead to the development of new compounds with potential applications in medicine and biotechnology. Another direction is the study of the mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. Further research is needed to understand how 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- interacts with biomolecules and how it exerts its biochemical and physiological effects. Finally, the study of the toxicology of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is an important future direction. Further research is needed to determine the safety of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- and its potential effects on human health.
Métodos De Síntesis
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized using various methods, including the Vilsmeier-Haack reaction, the Paal-Knorr reaction, and the Hantzsch reaction. The Vilsmeier-Haack reaction involves the reaction of pyrrole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in the presence of a base. The Paal-Knorr reaction involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of pyrrole with an aldehyde and a β-ketoester in the presence of ammonia.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used in various scientific research applications, including the synthesis of new compounds, the development of new drugs, and the study of biological systems. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, including porphyrins and phthalocyanines, which have potential applications in photodynamic therapy and imaging. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the development of new drugs, including antitumor and antiviral agents. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is an important target for the development of antiviral drugs. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the study of biological systems, including the study of the structure and function of proteins and enzymes.
Propiedades
Número CAS |
124647-55-8 |
|---|---|
Nombre del producto |
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- |
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
2,3-dimethylpyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3 |
Clave InChI |
UCKNZPTWBDNSQH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=O)C |
SMILES canónico |
CC1=C(N(C=C1)C=O)C |
Sinónimos |
1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)

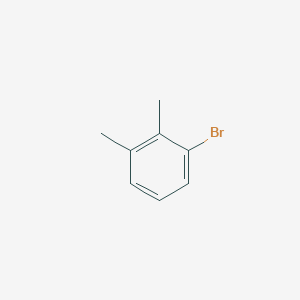
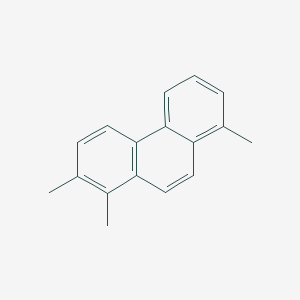
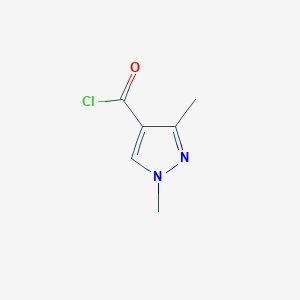
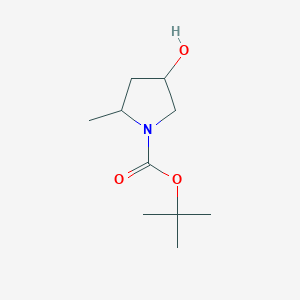
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
